molecular formula C12H12N4 B1273818 5-Amino-1-(2,3-dimethylphenyl)-1H-pyrazole-4-carbonitrile CAS No. 792953-00-5

5-Amino-1-(2,3-dimethylphenyl)-1H-pyrazole-4-carbonitrile

Cat. No. B1273818
M. Wt: 212.25 g/mol
InChI Key: PZTPZIBTGRHMFG-UHFFFAOYSA-N
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Description

The compound 5-Amino-1-(2,3-dimethylphenyl)-1H-pyrazole-4-carbonitrile is a derivative of the pyrazole class, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals and agriculture. Although the specific compound is not directly synthesized or analyzed in the provided papers, related compounds with similar structures have been synthesized and studied, providing insights into the potential characteristics and applications of the compound .

Synthesis Analysis

The synthesis of pyrazole derivatives often involves multicomponent reactions, as seen in the facile one-pot synthesis of 5-amino-1H-pyrazole-4-carbonitriles using alumina–silica-supported MnO2 as a recyclable catalyst in water . Similarly, a series of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles were synthesized through Michael-type addition reactions, demonstrating high selectivity and yields under mild conditions . These methods suggest that the synthesis of 5-Amino-1-(2,3-dimethylphenyl)-1H-pyrazole-4-carbonitrile could potentially be achieved through similar one-pot, multicomponent reactions or selective addition reactions.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be determined using various spectroscopic techniques. For instance, the crystal structure of a related compound, 5-Amino-1-(2,4,6-trichlorophenyl)-1H-pyrazole-4-carbonitrile, was elucidated using X-ray crystallography, revealing the dihedral angles between the phenyl and pyrazole groups and the presence of intermolecular hydrogen bonding . These structural insights are crucial for understanding the molecular geometry and potential reactivity of the compound.

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions to form new compounds. For example, 5-Amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile reacts with chloroacetyl chloride to form acetamide derivatives, which can further react with other nucleophiles to yield hybrid molecules . These reactions highlight the versatility of pyrazole derivatives as building blocks for synthesizing more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be influenced by their molecular structure. For instance, the crystal and molecular structure of 5-Amino-1-(2-chloro-ethyl)-1H-pyrazole-4-carbonitrile shows that the crystal packing is stabilized by intermolecular interactions, which can affect the compound's solubility and stability . Additionally, quantum chemical studies on related compounds provide insights into their electronic properties, reactivity, and thermodynamic properties, which are essential for predicting the behavior of these compounds in various environments .

Scientific Research Applications

Crystal and Molecular Structure

  • The compound's crystal structure is stabilized by intermolecular N-H…N and C-H…Cl interactions, forming centrosymmetric dimers and influencing the twist angle between two groups in the crystal packing process (Fathima et al., 2014).

Heterocyclic Tautomerism

  • The reaction with tetracyanoethylene produces a structurally related derivative, revealing interesting aspects of heterocyclic tautomerism and crystallization properties (Guard & Steel, 2001).

Synthesis Techniques

  • A novel, one-pot, multicomponent protocol for synthesizing derivatives of this compound using alumina–silica-supported MnO2 as a recyclable catalyst in water has been developed, highlighting an environmentally friendly approach (Poonam & Singh, 2019).
  • Cyclocondensation techniques have been employed for the synthesis of new 2-aryl-6-(arylamino)-1H-imidazo[1,2-b]pyrazole-7-carbonitriles, indicating the compound's utility in forming complex heterocyclic systems (Khalafy et al., 2014).

Electronic and Spectral Properties

  • The electronic spectra, reactive sites, and interactions with fullerene molecules of a related fluoropyrazolecarbonitrile derivative have been studied, highlighting its potential applications in materials science and pharmacology (2022 study).

Applications in Crop Protection

  • Synthesized pyrazole derivatives show potential for application in crop protection, as indicated by their selective synthesis and regio-selectivity (Plem et al., 2015).

properties

IUPAC Name

5-amino-1-(2,3-dimethylphenyl)pyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4/c1-8-4-3-5-11(9(8)2)16-12(14)10(6-13)7-15-16/h3-5,7H,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZTPZIBTGRHMFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=C(C=N2)C#N)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10377417
Record name 5-Amino-1-(2,3-dimethylphenyl)-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-1-(2,3-dimethylphenyl)-1H-pyrazole-4-carbonitrile

CAS RN

792953-00-5
Record name 5-Amino-1-(2,3-dimethylphenyl)-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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